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molecular formula C12H11IN2O B8447128 2-(4-Iodophenoxy)-5-ethylpyrimidine

2-(4-Iodophenoxy)-5-ethylpyrimidine

Cat. No. B8447128
M. Wt: 326.13 g/mol
InChI Key: GKVWBUSFJGDHCG-UHFFFAOYSA-N
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Patent
US07566724B2

Procedure details

In the same manner as in Reference Example 6, 4-iodophenol (220 mg) and 5-ethyl-2-chloropyrimidine (0.121 ml) were reacted in the presence of potassium carbonate (415 mg) to obtain 2-(4-iodophenoxy)-5-ethylpyrimidine (256 mg).
Quantity
220 mg
Type
reactant
Reaction Step One
Quantity
0.121 mL
Type
reactant
Reaction Step One
Quantity
415 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[CH2:9]([C:11]1[CH:12]=[N:13][C:14](Cl)=[N:15][CH:16]=1)[CH3:10].C(=O)([O-])[O-].[K+].[K+]>>[I:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][C:14]2[N:15]=[CH:16][C:11]([CH2:9][CH3:10])=[CH:12][N:13]=2)=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
220 mg
Type
reactant
Smiles
IC1=CC=C(C=C1)O
Name
Quantity
0.121 mL
Type
reactant
Smiles
C(C)C=1C=NC(=NC1)Cl
Name
Quantity
415 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
IC1=CC=C(OC2=NC=C(C=N2)CC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 256 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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